molecular formula C20H26N2O5S2 B300459 N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B300459
M. Wt: 438.6 g/mol
InChI Key: BIGPZKICJZZQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide, also known as BZSMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZSMA belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the inhibition of a key enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is essential for their survival and growth. N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide binds to CAIX and inhibits its activity, leading to a decrease in cancer cell growth and proliferation. In addition, N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also limitations to using N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, the synthesis of N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is a multi-step process that requires careful optimization, which can be challenging for some labs.

Future Directions

There are many potential future directions for research on N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide. One area of interest is in the development of new cancer therapies. N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has shown promise as a potential anti-cancer agent, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Another area of interest is in the development of new antibiotics. N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to have potent antimicrobial activity, and further research is needed to determine its potential as a new antibiotic. Finally, there is potential for N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide to be used in the treatment of other diseases, such as inflammation and pain. Overall, N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is a promising compound that has the potential to make significant contributions to the field of pharmacology and drug development.

Synthesis Methods

The synthesis of N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction of 3,4-dimethoxyaniline with methylsulfonyl chloride in the presence of a base to form the corresponding sulfonamide. The resulting compound is then reacted with 2-benzylthioethanol in the presence of a catalyst to form N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide. The overall synthesis of N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide works by inhibiting the activity of a key enzyme involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C20H26N2O5S2/c1-26-18-10-9-17(13-19(18)27-2)22(29(3,24)25)14-20(23)21-11-12-28-15-16-7-5-4-6-8-16/h4-10,13H,11-12,14-15H2,1-3H3,(H,21,23)

InChI Key

BIGPZKICJZZQME-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C)OC

Origin of Product

United States

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